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Compound of Interest

Compound Name: Amphotericin A

Cat. No.: B1665486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces nodosus, the primary

industrial producer of the potent antifungal agent Amphotericin B. It details the organism's

biology, the biosynthesis of amphotericin, and the methodologies for optimizing its production.

This document is intended to be a comprehensive resource for researchers and professionals

involved in natural product discovery, fermentation technology, and drug development.

Introduction to Streptomyces nodosus and
Amphotericin
Streptomyces nodosus is a Gram-positive, filamentous bacterium belonging to the genus

Streptomyces, which is renowned for its ability to produce a wide array of secondary

metabolites, including over two-thirds of clinically useful antibiotics[1][2]. First identified as the

producer of Amphotericin B, S. nodosus remains the cornerstone of industrial production for

this life-saving antifungal drug[3][4][5]. Amphotericin B is a polyene macrolide antibiotic with a

broad spectrum of activity against systemic fungal infections. It functions by binding to

ergosterol, a key component of fungal cell membranes, leading to the formation of

transmembrane channels that cause leakage of essential cellular contents and subsequent cell

death.

The wild-type strain, S. nodosus ATCC14899, is the original isolate, but significant research

has been dedicated to developing high-yielding mutant strains, such as S. nodosus
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ZJB2016050, through mutagenesis techniques to improve production titers for industrial

applications.

Biosynthesis of Amphotericin
Amphotericin B is synthesized via a modular Type I polyketide synthase (PKS) pathway. The

core of this pathway is a large, multi-enzyme complex encoded by a cluster of biosynthetic

genes.

Precursors and the Polyketide Synthase Machinery
The biosynthesis of the amphotericin macrolactone skeleton utilizes three primary precursors

derived from central carbon metabolism: acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA.

The amphotericin biosynthetic gene cluster contains six large PKS genes (amphA, amphB,

amphC, etc.) that encode the modular PKS enzymes. These enzymes function as an assembly

line, sequentially adding and modifying the precursor units to build the polyketide chain.

Gene Cluster Organization and Regulation
The amphotericin biosynthetic gene cluster is extensive, spanning over 100 kilobases of the S.

nodosus chromosome. Beyond the core PKS genes, the cluster also contains genes

responsible for:

Post-PKS Modifications: Enzymes such as cytochrome P450s that perform hydroxylations

on the macrolactone ring.

Mycosamine Biosynthesis and Attachment: Genes for the synthesis and transfer of the

mycosamine sugar moiety, which is crucial for the compound's activity.

Regulation: Regulatory genes, including amphRI, RII, RIII, and RIV, which are involved in

controlling the expression of the biosynthetic genes.

Transport: ABC transporter genes (amphG, amphH) presumed to be involved in exporting

the final product out of the cell.

Metabolic regulation is a key factor in amphotericin production. A competing pathway for the

synthesis of a sapromomycin analog, which also utilizes malonyl-CoA, has been identified.
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Downregulation or knockout of this competing Type II PKS pathway can significantly enhance

the flux of precursors towards amphotericin biosynthesis.
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Caption: Overview of Amphotericin B biosynthesis and its regulation.

Fermentation and Production Optimization
Optimizing fermentation conditions is critical for achieving high titers of Amphotericin B. This

involves careful control of media composition, physical parameters, and feeding strategies.
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Culture Media and Conditions
S. nodosus is typically grown in a two-stage process: a seed culture to generate sufficient

biomass, followed by inoculation into a production fermentation medium.

Table 1: Representative Media Compositions for S. nodosus Fermentation

Component
Seed Medium
(Flask)

Fermentation
Medium (Flask)

Fermentation
Medium (50-ton
Bioreactor)

Carbon Source Glucose (10-15 g/L) Glucose (69-70 g/L) Glucose (59 g/L)

Nitrogen Source
Tryptone (15 g/L) /

Peptone (15 g/L)

Cottonseed Meal (25

g/L)

Soybean Flour (47

g/L), Cottonseed Meal

(3.5 g/L)

Yeast Extract (10 g/L)

Minerals/Salts NaCl (5 g/L)
K₂HPO₄ / KH₂PO₄

(0.1 g/L)

NaCl (6.5 g/L), MgSO₄

(4.2 g/L), MnSO₄ (0.1

g/L), CaCl₂ (0.1 g/L)

pH Buffering CaCO₃ (1 g/L) CaCO₃ (9 g/L) CaCO₃ (5.6 g/L)

Other - -
PEG 2000 (0.9 g/L),

Sodium Citrate (9 g/L)

| Initial pH | 7.0 | 7.0 | 6.6 - 6.9 (controlled) |

Key Fermentation Parameters
Optimizing physical and chemical parameters in a bioreactor is essential for maximizing yield.

Table 2: Optimized Fermentation Parameters for Amphotericin B Production
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Parameter Shake Flask Value
5-L Bioreactor
Value

Notes

Temperature 25-26°C 26°C

Temperature can
be varied in stages
in larger
bioreactors.

pH Natural (initially 7.0) Maintained at 7.0-7.2

pH control is critical;

pH 7.0 showed a

28.4% improvement in

titer and reduced

Amphotericin A

byproduct.

Agitation 200 rpm 500 rpm

Agitation rates are

increased during the

fermentation process

in large-scale

bioreactors.

Aeration N/A 6 L/min

Airflow is crucial for

supplying dissolved

oxygen to the culture.

| Duration | 4-6 days | ~144 hours (6 days) | Fermentation time depends on strain and

conditions, with peak production often occurring after 100 hours. |

Production Enhancement Strategies
Several strategies have been successfully employed to boost Amphotericin B titers.

Table 3: Summary of Amphotericin B Yield Enhancement Strategies
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Strategy Method Result Reference

Mutagenesis

UV and NTG
treatment of wild-
type strain

Increased yield
from 580 mg/L to
5,260 mg/L.

Precursor Feeding

Addition of 10 mg/L

sodium propionate at

24h.

Titer increased by

34% to 6.93 g/L.

Combined feeding

(isopropanol, alanine,

pyruvate,

nicotinamide).

Titer increased by

28.5% to 6.63 g/L in

shake flasks.

pH Control
Maintained pH at 7.0

in a 5-L fermentor.

Titer increased by

28.4% to 12.66 g/L.

Genetic Engineering

Deletion of competing

Type II PKS gene

(PKS5).

AmB titer improved

from 5.01 g/L to 6.32

g/L.

Overexpression of

precursor-supplying

genes in a ΔPKS5

mutant.

AmB titer improved to

7.06 g/L in shake

flasks.

| | Fed-batch fermentation of genetically engineered strain in 5-L bioreactor. | Achieved a final

titer of 15.6 g/L. | |

Experimental Protocols
This section outlines key methodologies for the cultivation of S. nodosus and the analysis of

Amphotericin B production.

Protocol for Shake Flask Fermentation
This protocol is adapted for laboratory-scale production and optimization experiments.

Seed Culture Preparation:
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Prepare the seed medium (e.g., tryptone 1.5%, yeast extract 1%, NaCl 0.5%, glucose 1%,

CaCO₃ 0.1%, pH 7.0).

Inoculate 50 mL of seed medium in a 250-mL baffled flask with spores or a mycelial stock

of S. nodosus.

Incubate at 26°C on a rotary shaker at 200 rpm for 48 hours.

Production Fermentation:

Prepare the fermentation medium (e.g., glucose 7%, cottonseed meal 2.5%, CaCO₃ 0.9%,

K₂HPO₄ 0.01%, pH 7.0).

Inoculate 50 mL of fermentation medium in a 500-mL flask with 2 mL of the seed culture (a

4% v/v inoculation).

Incubate at 26°C and 200 rpm for 4 to 6 days.

Withdraw samples periodically for analysis.
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Workflow for Production Optimization
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Caption: General workflow for strain improvement and fermentation optimization.
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Protocol for Amphotericin Extraction and Quantification
Extraction:

Take a known volume of the fermentation broth.

Extract the amphotericin from the mycelium using a suitable solvent like dimethyl sulfoxide

(DMSO).

For example, mix the sample and shake at 25°C for 20 minutes.

Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the

extracted amphotericin.

Quantification by HPLC:

Instrumentation: A standard HPLC system with a UV detector is required.

Column: A C18 reversed-phase column is commonly used (e.g., Luna C18, 250 x 4.6 mm,

5µm).

Mobile Phase: A mixture of organic solvents and an acidic buffer is typical. For example, a

mobile phase consisting of acetonitrile, tetrahydrofuran, and o-phosphoric acid buffer (pH

6.0) in a ratio of 60:30:10 (v/v/v) has been reported. Another system uses a phosphate

buffer (pH 3.0) and acetonitrile (65:35, v/v).

Detection: Amphotericin B has a characteristic UV absorption spectrum with major peaks

around 364, 382, and 405 nm. Detection is typically set at one of these wavelengths, such

as 407 nm.

Procedure:

Prepare a standard curve using a known concentration range of pure Amphotericin B

standard.

Filter the extracted sample through a 0.45 µm filter.

Inject a known volume (e.g., 20 µL) onto the HPLC system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the Amphotericin B in the sample by comparing its peak area to the standard

curve.

Protocol for Genetic Manipulation of S. nodosus
Genetic manipulation of Streptomyces species is a powerful tool for strain improvement but can

be challenging. General protocols often need to be adapted for specific strains.

Genomic DNA Isolation:

Grow S. nodosus in a suitable liquid medium (e.g., TSB) for 2-5 days.

Harvest mycelia by centrifugation.

Lyse the cells using lysozyme treatment (e.g., 1 hour at 37°C).

Perform a series of phenol:chloroform extractions to remove proteins and lipids, followed

by isopropanol precipitation to recover the genomic DNA.

Transformation:

Protoplast Formation: Grow mycelia and treat with lysozyme in a hypertonic buffer to

gently remove the cell wall, forming protoplasts.

Transformation: Introduce plasmid DNA into the protoplasts in the presence of

polyethylene glycol (PEG).

Regeneration: Plate the transformed protoplasts on a regeneration medium to allow them

to revert to their mycelial form. Select for transformants using an appropriate antibiotic

resistance marker.

Conjugation: Intergeneric conjugation with E. coli (e.g., the non-methylating strain

ET12567/pUZ8002) is an alternative and often more efficient method for introducing DNA

into Streptomyces.

Conclusion
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Streptomyces nodosus is a vital microorganism for the production of the antifungal agent

Amphotericin B. Decades of research have provided a deep understanding of its genetics,

metabolism, and fermentation requirements. Significant enhancements in production titers

have been achieved through a combination of classical strain mutagenesis, optimization of

fermentation parameters, and modern genetic engineering techniques. By leveraging the

detailed protocols and quantitative data presented in this guide, researchers and drug

development professionals can further refine production processes, engineer novel

amphotericin analogues, and continue to harness the biosynthetic potential of this remarkable

organism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield
Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

2. Frontiers | Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a
High-Yield Amphotericin B [frontiersin.org]

3. Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and
Rational Combined Feeding Strategy - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation
Regulation and Rational Combined Feeding Strategy [frontiersin.org]

5. Amphotericin biosynthesis in Streptomyces nodosus: deductions from analysis of
polyketide synthase and late genes - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to Amphotericin A Production by
Streptomyces nodosus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665486#amphotericin-a-producing-organism-
streptomyces-nodosus]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1665486?utm_src=pdf-body
https://www.benchchem.com/product/b1665486?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7882699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7882699/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.621431/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.621431/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373727/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.00597/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.00597/full
https://pubmed.ncbi.nlm.nih.gov/11451671/
https://pubmed.ncbi.nlm.nih.gov/11451671/
https://www.benchchem.com/product/b1665486#amphotericin-a-producing-organism-streptomyces-nodosus
https://www.benchchem.com/product/b1665486#amphotericin-a-producing-organism-streptomyces-nodosus
https://www.benchchem.com/product/b1665486#amphotericin-a-producing-organism-streptomyces-nodosus
https://www.benchchem.com/product/b1665486#amphotericin-a-producing-organism-streptomyces-nodosus
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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